4-(pyrrolidine-1-sulfonyl)-N-(4-{2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(pyrrolidine-1-sulfonyl)-N-(4-{2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl, amido, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-(4-{2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride . This intermediate is then subjected to further reactions involving thiazole derivatives and amide formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidine-1-sulfonyl)-N-(4-{2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(pyrrolidine-1-sulfonyl)-N-(4-{2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-(4-{2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
- 4-(pyrrolidine-1-sulfonyl)phenylamine
- 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol
Uniqueness
4-(pyrrolidine-1-sulfonyl)-N-(4-{2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O6S4/c35-25(19-5-9-21(10-6-19)43(37,38)33-13-1-2-14-33)31-27-29-23(17-41-27)24-18-42-28(30-24)32-26(36)20-7-11-22(12-8-20)44(39,40)34-15-3-4-16-34/h5-12,17-18H,1-4,13-16H2,(H,29,31,35)(H,30,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTAKULZYVUQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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